Instillagel is manufactured by various pharmaceutical companies, with formulations typically containing lidocaine hydrochloride (a local anesthetic) and chlorhexidine gluconate (an antiseptic). The active ingredients are sourced from established suppliers that meet pharmaceutical quality standards.
Instillagel falls under the category of medical gels and is classified as a local anesthetic due to its primary function of providing pain relief. Additionally, it serves as an antiseptic, making it suitable for procedures that require both numbing and infection control.
The synthesis of Instillagel involves dissolving the active ingredients in a suitable solvent, typically water, followed by the addition of a gelling agent such as hypromellose. The process includes several key steps:
The manufacturing process must comply with Good Manufacturing Practices (GMP) and relevant European guidelines. Quality control measures are implemented at each stage to ensure product safety and efficacy.
Instillagel's molecular structure can be understood through its active components:
The gel itself does not have a singular molecular structure but rather consists of these two active compounds in a gel matrix formed by hypromellose.
The effectiveness of Instillagel relies on the stability of its components under physiological conditions. Studies indicate that both lidocaine and chlorhexidine maintain their functional properties when combined in this formulation.
The mechanism of action for Instillagel involves two primary functions:
Instillagel is primarily used in medical settings for:
Its dual action as an anesthetic and antiseptic makes it a valuable tool in enhancing patient comfort while minimizing infection risks during invasive procedures.
Instillagel® features a precisely balanced multicomponent system with defined quantitative composition per 100 grams:
Table 1: Comprehensive Chemical Composition of Instillagel®
Component | Concentration | Functional Category | Role in Formulation |
---|---|---|---|
Lidocaine Hydrochloride | 2.000g | Local Anesthetic | Provides rapid-onset neuronal sodium channel blockade |
Chlorhexidine Gluconate | 0.250g | Antiseptic | Disrupts microbial cell membranes for broad-spectrum antisepsis |
Methyl Hydroxybenzoate (E218) | 0.060g | Preservative/Antimicrobial | Prevents fungal contamination in aqueous base |
Propyl Hydroxybenzoate (E216) | 0.025g | Preservative/Antimicrobial | Extends antimicrobial spectrum against gram-positive bacteria |
Hydroxyethylcellulose | q.s. | Gelling/Viscosity Modifier | Creates pseudoplastic structure enabling shear-thinning during application |
Propylene Glycol | q.s. | Solvent/Humectant | Enhances active ingredient solubility and prevents gel dehydration |
Purified Water | q.s. | Solvent Base | Provides aqueous medium for gel formation |
The formulation employs hydroxyethylcellulose as its primary rheological modifier, creating a shear-thinning system that transitions from semi-solid stability in the syringe to lower viscosity under application pressure. This intelligent flow behavior ensures the gel maintains positional stability upon administration while facilitating smooth distribution across mucosal surfaces. Propylene glycol (10-30% w/w) serves dual functions as a solubilizing agent for the lipophilic lidocaine component and as a humectant preventing water loss from the gel matrix during storage and application. The paraben preservatives (methylparaben and propylparaben) provide complementary antimicrobial activity against fungi and bacteria, extending beyond chlorhexidine's spectrum to ensure formulation stability in multidose clinical environments. The purified water component undergoes stringent quality control to eliminate endotoxins and ionic impurities that might compromise tissue compatibility or stability. The entire system is optimized for pH stability within the physiological range (5.0-7.5) to prevent mucosal irritation while maintaining chemical stability of the active components during shelf life [6] [7].
Sterilization methodology critically influences the final product characteristics, with steam sterilization processes specifically designed to minimize thermal degradation of the heat-sensitive lidocaine molecule. Recent advancements in terminal sterilization validation demonstrate that optimized time-temperature parameters preserve >98% of lidocaine potency while achieving sterility assurance levels of 10^-6, addressing historical concerns about degradation during autoclaving. The gel's rheological profile remains stable across storage temperatures up to 25°C, with viscosity maintained above 1800 mPa·s to prevent phase separation while retaining extrudability from prefilled syringes [1] [6].
The pharmacological efficacy of Instillagel® stems from the complementary and synergistic actions of its dual active components:
Table 2: Pharmacodynamic Interactions in Instillagel®
Agent | Primary Mechanism | Onset/Duration | Microbial Spectrum | Complementary Actions |
---|---|---|---|---|
Lidocaine HCl | Voltage-gated Na⁺ channel blockade → neuronal signal conduction inhibition | Rapid onset (≤5 minutes); Duration: 15-30 minutes | Not applicable | Chlorhexidine enhances mucosal penetration of lidocaine |
Chlorhexidine Gluconate | Cationic disruption of microbial membranes → cytoplasmic leakage | Sustained effect (>30 minutes) | Broad-spectrum: gram-positive/negative bacteria, fungi, enveloped viruses | Lidocaine reduces discomfort from chlorhexidine's irritant potential |
Lidocaine hydrochloride, an aminoamide local anesthetic, penetrates mucosal tissues and neural sheaths where it reversibly binds to voltage-gated sodium channels in their inactivated state. This binding hyperpolarizes neuronal membranes by decreasing sodium ion permeability, thereby inhibiting depolarization and propagation of action potentials along sensory nerve fibers. The hydrochloride salt form enhances water solubility while maintaining appropriate lipid solubility for tissue penetration, enabling diffusion through connective tissues at the urethral meatus and along the urethral epithelium. The 2% concentration achieves effective tissue concentrations within the submucosal nerve plexuses without exceeding systemic absorption thresholds when administered in recommended volumes [2] [6] [7].
Chlorhexidine gluconate (0.25% w/w equivalent to 0.05% chlorhexidine activity) provides broad-spectrum antimicrobial activity through its dicationic molecular structure. The positively charged molecules bind electrostatically to negatively charged phosphate groups in microbial cell membranes, disrupting membrane integrity through surfactant-like activity. At bactericidal concentrations, chlorhexidine causes irreversible membrane damage leading to cytoplasmic component leakage and precipitation of cellular proteins. Its residual substantivity on epithelial surfaces provides prolonged antimicrobial protection throughout invasive procedures, reducing bacterial colonization by >99% against common uropathogens including Escherichia coli, Pseudomonas aeruginosa, and Enterococcus species. This antiseptic action significantly reduces the risk of iatrogenic infection during catheter insertion, particularly in hospitalized patients with colonized periurethral flora [2] [6].
The formulation demonstrates emergent pharmacological synergism where chlorhexidine enhances lidocaine penetration through mucosal tissues by disrupting glycoprotein barriers, while lidocaine's membrane fluidizing effects potentiate chlorhexidine's antimicrobial action against resistant pathogens. This reciprocity extends to the gel vehicle itself, where the hydroxyethylcellulose matrix controls release kinetics to maintain effective concentrations at the tissue interface while limiting systemic absorption. Clinical studies confirm this combination provides superior procedural comfort compared to lidocaine-only formulations, while reducing post-procedural bacteriuria rates by 30-45% compared to non-antiseptic lubricants [4] [7].
Instillagel®'s clinical journey reflects the progressive refinement of medical device facilitation strategies:
Table 3: Evolution of Instillagel® Applications
Era | Primary Application | Formulation Adaptation | Clinical Impact |
---|---|---|---|
1960s-1970s | Urological catheterization | Original lidocaine/chlorhexidine gel | Reduced catheterization pain; Decreased UTIs |
1980s-1990s | Cystoscopy enhancement | Viscosity optimization | Improved endoscopic visualization and patient tolerance |
Early 2000s | Gynecology procedures | Smaller 6mL syringe introduction | Adapted for female anatomy and office-based procedures |
2010s-Present | Sonography coupling medium | Rheological modification | Enabled novel diagnostic applications like hysterosonography |
The formulation originated in the late 1960s as a specialized lubricant-anesthetic for urological catheterizations, addressing the limitations of earlier separate anesthetic jellies and non-medicated lubricants. Its development responded to growing recognition that catheter-associated trauma and infection represented significant preventable complications in urological practice. Bressel and Staube's pioneering clinical work demonstrated that the combined formulation reduced immediate procedural discomfort while significantly decreasing post-catheterization bacteriuria rates compared to plain lubricants—establishing the dual-action paradigm that defined subsequent medical gels [1] [2].
Throughout the 1980s-1990s, Instillagel® underwent application-specific reformulations to enhance its utility beyond simple catheterization. Viscosity adjustments optimized its performance during rigid and flexible cystoscopy procedures, where its lubricity reduced mucosal trauma from scope insertion while the anesthetic component enabled larger caliber scope tolerance without general anesthesia. The transparent gel formulation maintained optical clarity during endoscopic procedures, unlike earlier opaque lubricants that could compromise visualization. The antiseptic properties proved particularly valuable in reducing post-cystoscopy infection rates from approximately 8% to under 2% in prospective studies, establishing its role in complex urological instrumentation [2] [7].
The early 2000s witnessed expansion into gynecological applications following the introduction of the 6mL syringe format specifically designed for female anatomy. This adaptation facilitated its use during intrauterine device insertions, hysteroscopy, and endometrial sampling procedures where cervical instrumentation caused significant patient discomfort. Clinical reports highlighted its unexpected utility in reducing vasovagal responses during cervical dilation, attributed to lidocaine's blockade of autonomic nerve fibers in the endocervical canal. Simultaneously, the obstetrics literature documented its off-label use during manual removal of retained placenta, where its lubricant-anesthetic properties reduced procedure duration and analgesic requirements [4].
The most significant application evolution emerged in diagnostic imaging during the 2010s, where Instillagel® was repurposed as a sonographic contrast medium for gel instillation sonohysterography (GIS). Its rheological properties proved superior to saline for uterine cavity distension, maintaining stable endometrial separation without continuous perfusion. The gel's acoustic transmission characteristics enhanced ultrasound visualization of intracavitary abnormalities including polyps, submucosal fibroids, and synechiae. The anesthetic component simultaneously reduced patient discomfort during saline infusion sonohysterography by 60% in comparative studies. This off-label application expanded into fallopian tube assessment during hysterosalpingo-foam sonography (HyFoSy), where specially prepared foam versions provided echogenic contrast to evaluate tubal patency without ionizing radiation. These innovations positioned Instillagel® as a versatile tool beyond its original urological indications, demonstrating the formulation's adaptability to evolving diagnostic methodologies [1] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0